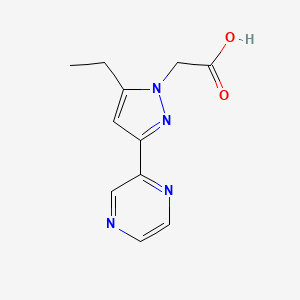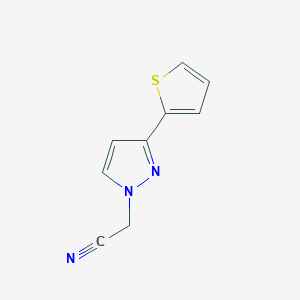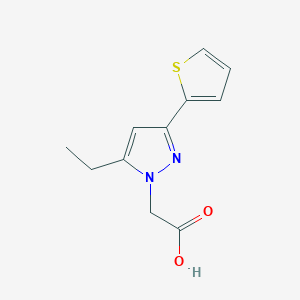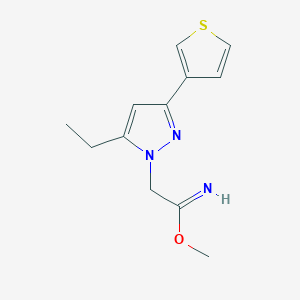
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid
説明
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid (EEPA) is a pyrazole-based carboxylic acid that has been studied for its potential applications in scientific research. EEPA has been investigated for its unique properties, such as its ability to act as a ligand for metal ions, and its potential to be used in a variety of biochemical and physiological experiments. In Furthermore, the advantages and limitations of EEPA in laboratory experiments will be explored, as well as its potential future directions.
科学的研究の応用
Synthesis and Antimicrobial Activity
One of the key research areas for this compound involves its synthesis and evaluation for antimicrobial activity. A study by Asif et al. (2021) elaborates on synthesizing ethyl 2-(1H-pyrazol-1-yl)acetate derivatives and testing their antibacterial properties against common pathogenic bacteria. This highlights the potential use of such compounds in developing new antibacterial agents (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Green Synthesis Approaches
Al-Matar et al. (2010) discuss a green, solvent-free synthesis method for Pyrano[2,3-c]pyrazoles, indicating an environmentally friendly approach to synthesizing such compounds. This could have significant implications for sustainable chemical manufacturing processes (Al-Matar, Khalil, Adam, & Elnagdi, 2010).
COX Inhibitors and Anti-inflammatory Agents
Research by Raffa et al. (2010) presents pyrazolylbenzotriazinones, structurally analogous to COX-2 inhibitors, as potential anti-inflammatory agents. These studies are crucial for developing new therapeutic agents targeting inflammation and pain management (Raffa, Migliara, Maggio, Plescia, Cascioferro, Cusimano, Tringali, Cannizzaro, & Plescia, 2010).
Novel Synthesis Methods
Ghaedi et al. (2015) focus on novel synthesis methods for pyrazolo[3,4-b]pyridine derivatives, demonstrating the ongoing research in developing new and efficient ways to synthesize such compounds. This has broad implications in pharmaceutical and material sciences (Ghaedi, Bardajee, Mirshokrayi, Mahdavi, Shafiee, & Akbarzadeh, 2015).
Fluorescent Sensor Development
The development of fluorescent sensors using pyrazoline derivatives is an emerging field. Gong et al. (2011) synthesized a novel pyrazoline derivative for detecting zinc ions, indicating the potential use of these compounds in sensor technology (Gong, Zhao, Liu, & Lv, 2011).
Corrosion Inhibition
Pyrazoline derivatives are also being explored as corrosion inhibitors. A study by Lgaz et al. (2018) examines the effectiveness of certain pyrazoline derivatives in preventing corrosion in acidic media, which could have significant applications in industrial maintenance (Lgaz, Salghi, Chaouiki, Shubhalaxmi, Jodeh, & Bhat, 2018).
特性
IUPAC Name |
2-(5-ethyl-3-pyrazin-2-ylpyrazol-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O2/c1-2-8-5-9(10-6-12-3-4-13-10)14-15(8)7-11(16)17/h3-6H,2,7H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBRAEWRNVCTQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=O)O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-ethyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















